An In-depth Technical Guide to 2-Methylpyridine (α-Picoline)
An In-depth Technical Guide to 2-Methylpyridine (α-Picoline)
CAS Number: 109-06-8
This technical guide provides a comprehensive overview of 2-methylpyridine, also known as α-picoline. It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its primary applications.
Core Properties of 2-Methylpyridine
2-Methylpyridine is a colorless, oily liquid with a strong, unpleasant pyridine-like odor.[1][2] It is a heterocyclic aromatic compound and is miscible with water, alcohol, and ether.[2][3]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 2-methylpyridine.
| Property | Value |
| Molecular Formula | C₆H₇N |
| Molecular Weight | 93.13 g/mol [1][4] |
| CAS Number | 109-06-8[1][2] |
| Appearance | Colorless to pale yellow liquid[1][4] |
| Odor | Strong, unpleasant, pyridine-like[1][5] |
| Boiling Point | 128-129 °C[2][3][6] |
| Melting Point | -70 °C[3][5] |
| Density | 0.943 g/mL at 25 °C[3] |
| Solubility in Water | Miscible[2][3] |
| Vapor Pressure | 10 mmHg at 24.4 °C[3] |
| Flash Point | 26 °C (79 °F)[5][7] |
| Autoignition Temperature | 538 °C (1000.4 °F)[6] |
| Refractive Index | n20/D 1.500[3] |
| pKa of Conjugate Acid | 5.97[5] |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data is available and can be found in various databases.[8] |
| ¹³C NMR | Spectral data is available for structural elucidation.[9] |
| Mass Spectrometry (GC-MS) | The mass spectrum of 2-methylpyridine is well-documented, aiding in its identification.[10][11] |
| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the pyridine ring and the methyl group.[10] |
Experimental Protocols
Synthesis of 2-Methylpyridine
There are several industrial and laboratory-scale methods for the synthesis of 2-methylpyridine.
1. Acetaldehyde-Ammonia Route:
This is a common industrial method.[2]
-
Methodology: Acetaldehyde and ammonia are preheated and passed through a catalytic reactor containing Al₂O₃ as the primary catalyst, with other metal oxides as co-catalysts. The reaction is carried out at a temperature of 350–550°C under atmospheric pressure. The resulting gaseous mixture is then condensed, dehydrated, and subjected to fractional distillation to separate 2-methylpyridine and 4-methylpyridine.[2]
2. Continuous Flow Synthesis via α-Methylation of Pyridine:
This method offers a greener and more efficient laboratory-scale synthesis.[1]
-
Methodology: A continuous flow system is set up using a packed column of Raney® nickel. A 0.05 M solution of pyridine in 1-propanol is pumped through the heated column (>180 °C) at a flow rate of 0.1 mL/min. The output is collected, and the solvent is evaporated to yield 2-methylpyridine. This method provides high conversion and regioselectivity with reduced reaction times and waste.[1]
Key Chemical Reactions of 2-Methylpyridine
The methyl group in 2-methylpyridine is reactive and serves as a handle for further chemical transformations.
1. Synthesis of 2-Vinylpyridine:
2-Vinylpyridine is a crucial monomer in the polymer industry.[12]
-
Methodology: 2-Methylpyridine is condensed with formaldehyde. The reaction is typically carried out in an autoclave at 150–200 °C. The intermediate, 2-(2-hydroxyethyl)pyridine, is then dehydrated to yield 2-vinylpyridine. The product is purified by distillation under reduced pressure.[5][12]
2. Oxidation to Picolinic Acid (Pyridine-2-carboxylic acid):
Picolinic acid is a bidentate chelating agent with various applications.[4]
-
Methodology (Laboratory Scale): 2-Methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The mixture is heated until the purple color of the permanganate disappears. The resulting manganese dioxide is filtered off, and the picolinic acid is isolated from the filtrate, often as its hydrochloride salt.[13]
Purification and Analysis
Purification:
Crude 2-methylpyridine, for instance from coal tar, can be purified by azeotropic distillation with benzene to remove water, followed by fractional distillation.[2] For laboratory-scale reactions, purification is often achieved by extraction followed by distillation or column chromatography.
Analysis:
Gas chromatography (GC) is a common method for determining the purity of 2-methylpyridine and for analyzing reaction mixtures containing it.[14] Spectroscopic methods such as NMR, IR, and Mass Spectrometry are used for structural confirmation.[8][9][10]
Applications and Safety
Major Applications
2-Methylpyridine is a versatile intermediate in the chemical industry.
-
Polymer Industry: It is the primary precursor for the synthesis of 2-vinylpyridine, which is used in the production of specialty polymers and as a binder in tire cords.[12]
-
Agrochemicals: It is a raw material for the synthesis of the herbicide nitrapyrin.[15]
-
Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.
Safety and Handling
2-Methylpyridine is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[14][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4]
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-methyl pyridine, 109-06-8 [thegoodscentscompany.com]
- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pyridine, 2-methyl- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ez.restek.com [ez.restek.com]
- 15. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
